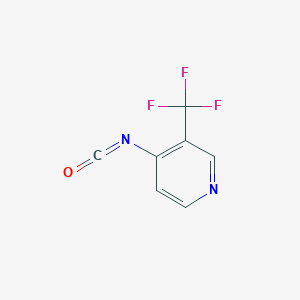
4-Isocyanato-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isocyanato-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a trifluoromethyl group at the third position and an isocyanate group at the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-3-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group and the isocyanate group onto the pyridine ring. One common method is the trifluoromethylation of 4-iodopyridine, followed by the introduction of the isocyanate group. The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isocyanato-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles to form urea derivatives.
Addition Reactions: The compound can participate in addition reactions with amines to form carbamates.
Oxidation and Reduction: The trifluoromethyl group can influence the reactivity of the pyridine ring in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Catalysts: Metal catalysts such as palladium or copper are often used in the trifluoromethylation process.
Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used in these reactions.
Major Products
The major products formed from these reactions include urea derivatives, carbamates, and various substituted pyridine compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Isocyanato-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Isocyanato-3-(trifluoromethyl)pyridine involves its reactivity with nucleophiles, leading to the formation of stable adducts. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The isocyanate group can form covalent bonds with amino groups in proteins, potentially modifying their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the isocyanate group but shares the trifluoromethyl group.
3-(Trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position.
4-Isocyanatopyridine: Contains the isocyanate group but lacks the trifluoromethyl group.
Uniqueness
4-Isocyanato-3-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl and isocyanate groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H3F3N2O |
|---|---|
Poids moléculaire |
188.11 g/mol |
Nom IUPAC |
4-isocyanato-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-3-11-2-1-6(5)12-4-13/h1-3H |
Clé InChI |
DCDPKAPHBOQELT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1N=C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















